(+/-)-Cucurbic Acid
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Overview
Description
(+/-)-Cucurbic Acid is a chemical compound that belongs to the class of carboxylic acids Carboxylic acids are characterized by the presence of a carboxyl group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carboxylic acids, including (+/-)-Cucurbic Acid, can be achieved through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then further converted to carboxylic acids in the presence of catalysts (H+ or OH-).
Grignard Reagents: When Grignard reagents react with carbon dioxide, they form salts of carboxylic acids, which can be acidified to yield the corresponding carboxylic acid.
Hydrolysis of Esters: Carboxylic acids can be produced through the acidic hydrolysis of esters.
Industrial Production Methods
Industrial production of carboxylic acids often involves large-scale oxidation processes, such as the oxidation of hydrocarbons or alcohols. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Cucurbic Acid undergoes various chemical reactions, including:
Oxidation: Carboxylic acids can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction of carboxylic acids can yield primary alcohols.
Substitution: Carboxylic acids can undergo substitution reactions to form esters, amides, and anhydrides
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alcohols (for esterification), ammonia or amines (for amidation)
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Primary alcohols.
Substitution: Esters, amides, and anhydrides
Scientific Research Applications
(+/-)-Cucurbic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (+/-)-Cucurbic Acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread use in industry and food production.
Citric Acid: A tricarboxylic acid commonly found in citrus fruits and used in food and beverage industries.
Lactic Acid: A hydroxycarboxylic acid used in food, pharmaceutical, and cosmetic industries
Uniqueness
(+/-)-Cucurbic Acid is unique due to its specific chemical structure and properties, which differentiate it from other carboxylic acids
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2-[3-hydroxy-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-11,13H,2,5-8H2,1H3,(H,14,15)/b4-3- |
InChI Key |
LYSGIJUGUGJIPS-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\CC1C(CCC1O)CC(=O)O |
Canonical SMILES |
CCC=CCC1C(CCC1O)CC(=O)O |
Origin of Product |
United States |
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